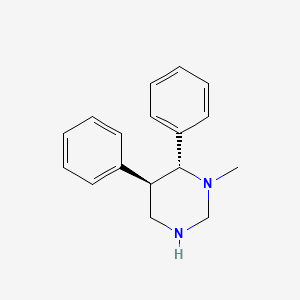
(5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine is a chiral compound with a unique hexahydropyrimidine structure. This compound is characterized by the presence of two phenyl groups and a methyl group attached to a hexahydropyrimidine ring. The stereochemistry of the compound is defined by the (5R,6R) configuration, indicating the specific spatial arrangement of the substituents around the ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification techniques: Such as recrystallization or chromatography to isolate the desired product
Automation: To control reaction parameters precisely and reduce human error
化学反応の分析
Types of Reactions
(5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents present
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media, with temperatures ranging from room temperature to 80°C
Reduction: Often performed in anhydrous solvents like ether or tetrahydrofuran, under inert atmosphere
Substitution: Conditions vary widely, but common solvents include dichloromethane or acetonitrile, with temperatures from 0°C to reflux
Major Products Formed
Oxidation: Can lead to the formation of ketones or carboxylic acids
Reduction: May produce alcohols or amines
科学的研究の応用
(5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Biology: Investigated for its potential as a ligand in enzyme studies
Medicine: Explored for its pharmacological properties, including potential therapeutic effects
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of (5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: By binding to the active site or allosteric sites
Receptor modulation: Acting as an agonist or antagonist
類似化合物との比較
Similar Compounds
- (5R,6R)-5-Hydroxy-6-pentyl-5,6-dihydro-2H-pyran-2-one
- (5R,6R)-3,6-Dimethyl-5-(prop-1-en-2-yl)-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one
Uniqueness
(5R,6R)-1-Methyl-5,6-diphenylhexahydropyrimidine stands out due to its specific stereochemistry and the presence of two phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.
特性
CAS番号 |
87060-90-0 |
|---|---|
分子式 |
C17H20N2 |
分子量 |
252.35 g/mol |
IUPAC名 |
(5R,6R)-1-methyl-5,6-diphenyl-1,3-diazinane |
InChI |
InChI=1S/C17H20N2/c1-19-13-18-12-16(14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3/t16-,17-/m0/s1 |
InChIキー |
GHCIKNSCQQQUDR-IRXDYDNUSA-N |
異性体SMILES |
CN1CNC[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CN1CNCC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


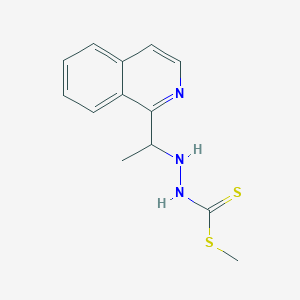
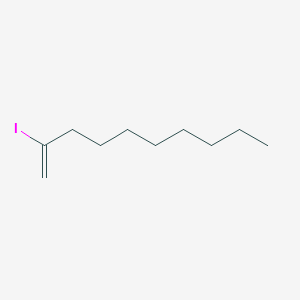
![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B14409567.png)
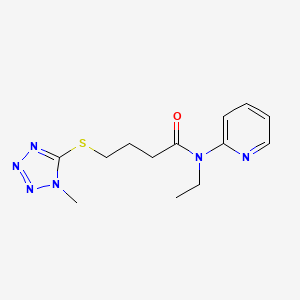
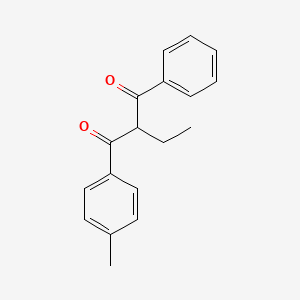
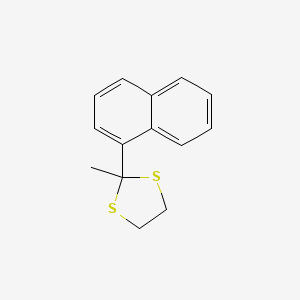
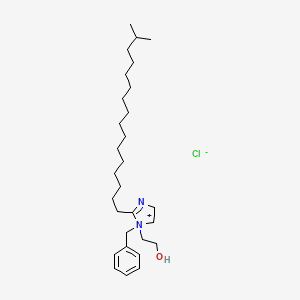
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)
![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
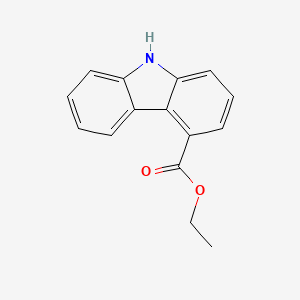
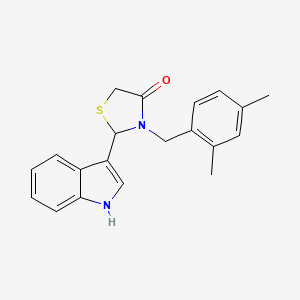
![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B14409641.png)
